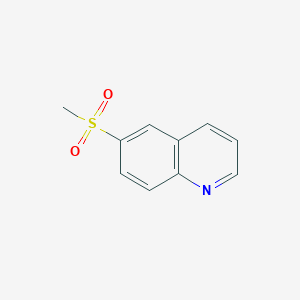

6-(メチルスルホニル)キノリン

概要

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including those with methylsulfonyl groups, often involves innovative methods to introduce sulfone functionality into the quinoline ring. For example, the reaction of sodium tert-butyldimethylsilyloxymethylsulfinate with quinoline N-oxides selectively furnishes C2-substituted sulfones, demonstrating a scalable and broad applicability approach for modifying quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022). This method showcases the tailored synthesis of sulfone derivatives, including potentially the 6-(methylsulfonyl)quinoline.

Molecular Structure Analysis

The molecular structure of 6-(methylsulfonyl)quinoline is characterized by the presence of a methylsulfonyl group attached to the quinoline nucleus. This modification significantly influences its electronic and spatial configuration, potentially affecting its reactivity and interactions with biological targets. Detailed structural analyses, including crystallography of similar compounds, provide insights into the geometrical arrangement and electronic distribution, crucial for understanding the chemical behavior of these molecules (Le et al., 2020).

Chemical Reactions and Properties

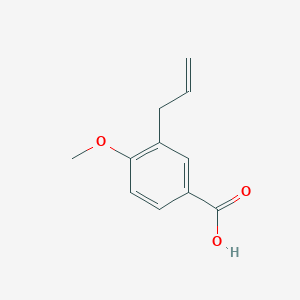

The chemical reactivity of 6-(methylsulfonyl)quinoline encompasses its participation in various organic transformations, including sulfonylation reactions. The copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to yield sulfonated quinoline dione derivatives illustrates the compound's versatility in forming new C–C and CO bonds through radical-mediated pathways (Wang et al., 2016).

Physical Properties Analysis

The physical properties of 6-(methylsulfonyl)quinoline, such as solubility, melting point, and crystalline structure, are influenced by the presence of the sulfone group. These properties are essential for its application in synthesis and pharmaceutical formulation, dictating its behavior in chemical reactions and biological environments.

Chemical Properties Analysis

Chemically, 6-(methylsulfonyl)quinoline is characterized by its potential to undergo various reactions, including electrophilic substitution and coupling reactions, owing to the electron-withdrawing nature of the sulfone group. This aspect allows for the functionalization of the quinoline core, expanding its utility in organic synthesis and drug development. The sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bond activation exemplifies the chemical versatility of quinoline derivatives, producing a range of sulfonylated products (Wu et al., 2013).

科学的研究の応用

抗がん活性

6-(メチルスルホニル)キノリンは、抗がん剤としての可能性を秘めています。キノリン誘導体は、癌細胞の増殖を阻害する能力について研究されています。 この化合物は、様々な細胞標的に作用することで、特に薬剤耐性癌株に対する新規化学療法薬の開発につながる可能性があります .

抗酸化特性

6-(メチルスルホニル)キノリンを含むキノリン化合物の抗酸化特性は、酸化ストレス関連疾患の予防に重要です。 これらの化合物は、フリーラジカルを捕捉することで、DNA損傷やその他の細胞成分の保護に貢献し、慢性疾患の予防に役立ちます .

抗炎症用途

6-(メチルスルホニル)キノリンは、新しい抗炎症薬の開発のためのテンプレートとして役立ちます。 その構造モチーフは、炎症性経路を調節する分子に共通しており、関節炎などの炎症性疾患の治療に役立ちます .

抗マラリア用途

キノリン誘導体は、クロロキンが有名な例として、抗マラリア治療薬として長い歴史があります。 6-(メチルスルホニル)キノリンは、特に薬剤耐性株が存在する地域において、マラリアに対する有効性を高めた新規化合物を合成するために使用できる可能性があります .

抗SARS-CoV-2の可能性

キノリン誘導体の抗SARS-CoV-2活性に関する研究は現在も進行中です。 キノリンは医薬品化学において重要な構造であるため、6-(メチルスルホニル)キノリンは、COVID-19および関連するコロナウイルスの治療法の開発に役立つ可能性があります .

抗結核活性

結核は依然として世界的な健康上の課題であり、新しい薬剤が常に求められています。 6-(メチルスルホニル)キノリンの抗結核活性は、多剤耐性結核株に対するより有効な治療薬の合成候補となっています .

抗菌効果

キノリン化合物の抗菌効果はよく知られています。 6-(メチルスルホニル)キノリンは、抗生物質耐性菌の脅威が高まっている中で、新しい抗菌剤の開発に使用できる可能性があります .

グリーンケミストリーの応用

グリーンケミストリーの観点から、6-(メチルスルホニル)キノリンは環境に優しい方法で合成できます。 これは、より持続可能な化学プロセスを求める現在の社会的な流れに合致しており、将来の医薬品および産業用途にとって重要な化合物となります .

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Quinoline-based compounds have been known to exhibit antimicrobial and antifungal activities . The specific interactions of 6-(Methylsulfonyl)quinoline with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

将来の方向性

The future directions for the study of 6-(Methylsulfonyl)quinoline and similar compounds involve the development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

特性

IUPAC Name |

6-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXTUJFKCPIINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332687 | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89770-29-6 | |

| Record name | 6-(Methylsulfonyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methanesulfonylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(METHYLSULFONYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

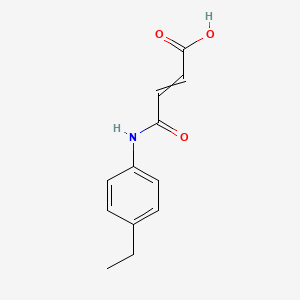

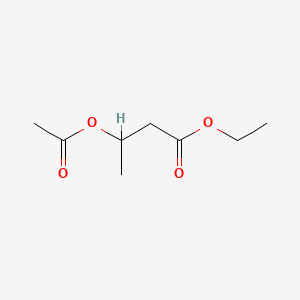

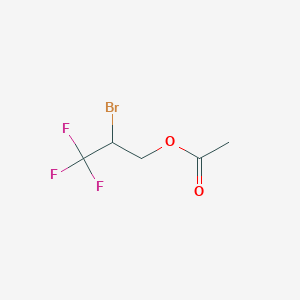

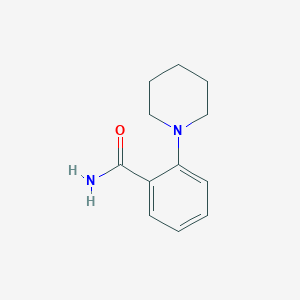

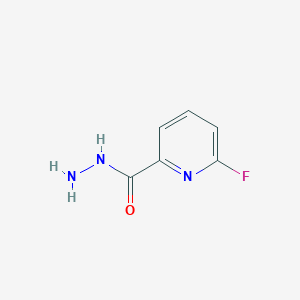

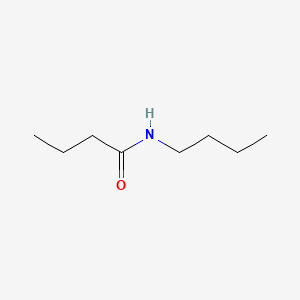

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)